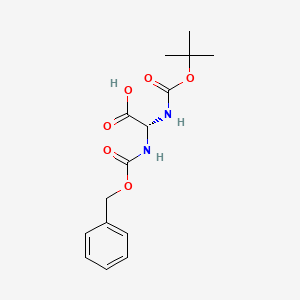
(S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of particular interest in the field of peptide synthesis and medicinal chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves multiple steps:
Protection of the Amine Groups: The initial step involves the protection of the amine groups using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride. These reactions are usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Formation of the Acetic Acid Derivative: The protected amine is then reacted with a suitable acetic acid derivative, often using coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis machines that can handle the multiple steps required for its synthesis. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can remove the protecting groups, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Free amine compounds.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid primarily involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect the amine functionalities from unwanted reactions, allowing for selective reactions at other sites of the molecule. These protecting groups can be selectively removed under specific conditions, revealing the free amine for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl-L-alanine: Similar in structure but lacks the tert-butoxycarbonyl group.
N-tert-Butoxycarbonyl-L-alanine: Similar but lacks the benzyloxycarbonyl group.
N-Benzyloxycarbonyl-L-phenylalanine: Contains a phenyl group instead of the tert-butoxycarbonyl group.
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, which provide dual protection for the amine functionalities. This dual protection allows for greater flexibility and selectivity in synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C15H20N2O6 |
|---|---|
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(21)17-11(12(18)19)16-13(20)22-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1 |
Clé InChI |
LZKLCCQMIRWDCR-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


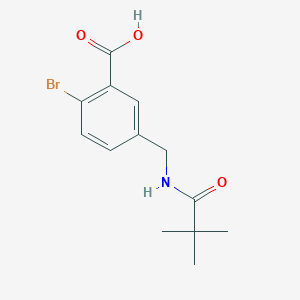
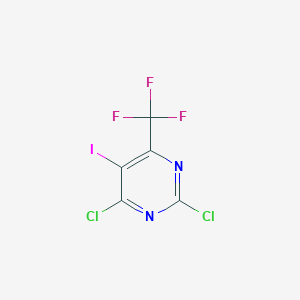
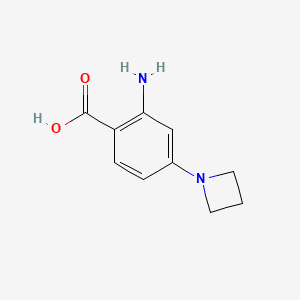
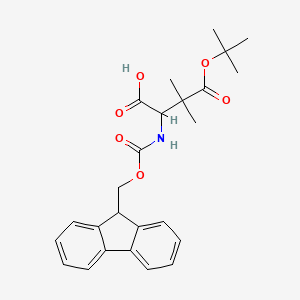
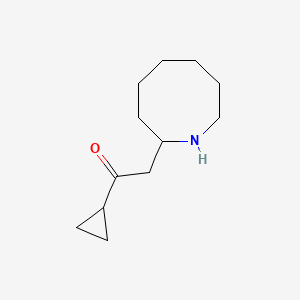
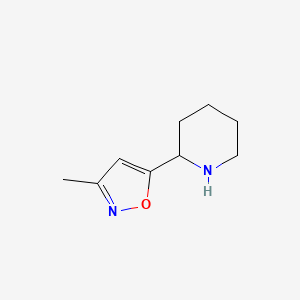
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine](/img/structure/B13084831.png)
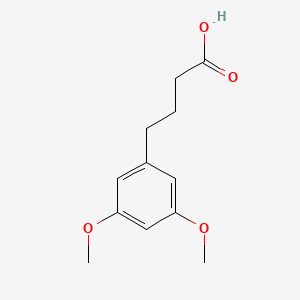
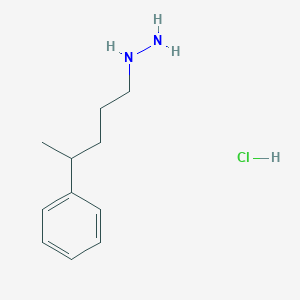
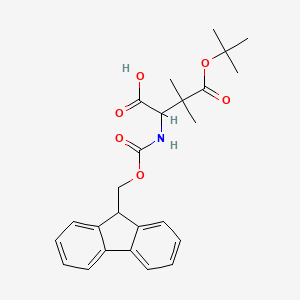
![1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13084858.png)
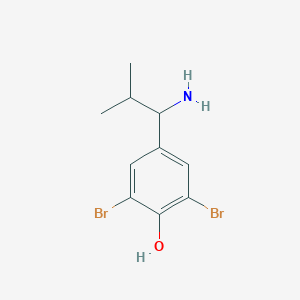
![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)
![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)
